
Dodecyl(2-nitrophenyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl(2-nitrophenyl)sulfane is an organic compound characterized by the presence of a dodecyl group attached to a 2-nitrophenyl sulfane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl(2-nitrophenyl)sulfane typically involves the reaction of dodecyl bromide with 2-nitrophenyl thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl(2-nitrophenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Aminophenyl dodecyl sulfane.
Substitution: Various alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
Dodecyl(2-nitrophenyl)sulfane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfane chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized as a plasticizer in the production of ion-selective electrodes and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Dodecyl(2-nitrophenyl)sulfane involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Dodecyloxy-2-nitrobenzene
- 2-Nitrophenyl dodecyl ether
- 2-Nitrophenyl(phenyl)sulfane
Uniqueness
Dodecyl(2-nitrophenyl)sulfane is unique due to its specific combination of a dodecyl group and a 2-nitrophenyl sulfane moiety. This structure imparts distinct chemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C18H29NO2S |
|---|---|
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
1-dodecylsulfanyl-2-nitrobenzene |
InChI |
InChI=1S/C18H29NO2S/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3 |
Clé InChI |
KORKWLOWXAXGHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15278577.png)
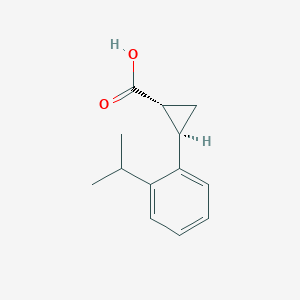

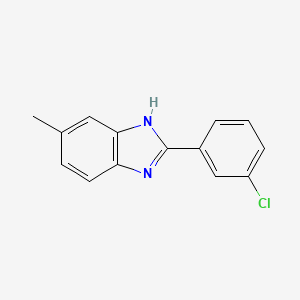
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15278599.png)
![6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B15278600.png)

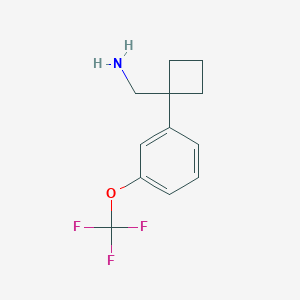
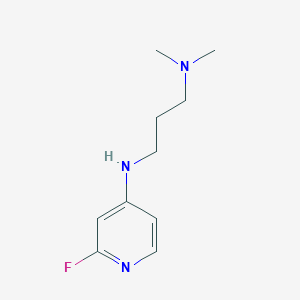
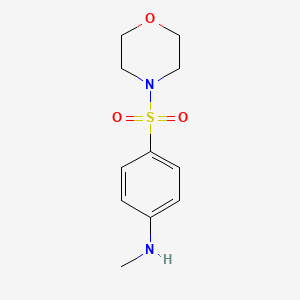
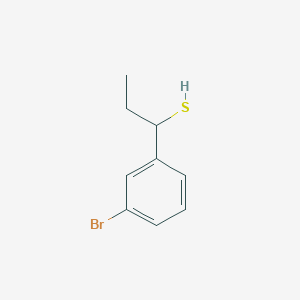
![Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15278651.png)
![2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15278652.png)
